N-(2-benzoyl-4-bromophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25BrN2O4S/c1-18-13-15-29(16-14-18)34(32,33)22-10-7-20(8-11-22)26(31)28-24-12-9-21(27)17-23(24)25(30)19-5-3-2-4-6-19/h2-12,17-18H,13-16H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGXDAPAPGTXSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-benzoyl-4-bromophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Weight : 583.6 g/mol
- XLogP3 : 5.3
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 5
- Rotatable Bond Count : 7
These properties suggest that the compound has a relatively high lipophilicity, which may influence its bioavailability and interaction with biological targets.
This compound has been investigated for various biological activities, particularly its role as an inhibitor in cancer therapy. The compound's structure suggests potential interactions with specific cellular targets, including microRNAs and protein kinases.
Inhibition of MicroRNA
Recent studies have shown that compounds structurally similar to this compound can inhibit microRNA expression, specifically microRNA-21, which is known to play a role in oncogenesis. For instance, a related compound demonstrated significant inhibition of miR-21 expression in cancer cell lines (HeLa and U-87 MG), leading to enhanced apoptosis and reduced cell proliferation .
Antitumor Activity
A notable case study involved the synthesis of various benzamide derivatives, including this compound, which were evaluated for their antitumor properties. The study reported that these compounds exhibited dose-dependent inhibition of cancer cell growth, with some derivatives showing IC50 values in the nanomolar range against various cancer cell lines .
Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| MicroRNA Inhibition | Inhibition of miR-21 expression | |
| Antitumor Activity | Dose-dependent inhibition in cancer cells | |
| Apoptosis Induction | Enhanced apoptosis in HeLa cells |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions that emphasize the importance of the benzamide moiety in enhancing biological activity. Structure-activity relationship studies indicate that modifications on the benzoyl and piperidine rings can significantly affect the compound's efficacy against targeted pathways involved in tumor progression .
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the precise molecular pathways affected by this compound.
- Combination Therapies : To evaluate synergistic effects with existing cancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with four analogues, emphasizing structural variations, synthetic yields, and crystallographic insights.
N-(2-Nitrophenyl)-4-bromo-benzamide (Compound I)
- Structural Features : Lacks the 4-methylpiperidin-1-ylsulfonyl group but shares the bromophenyl and benzamide backbone. The nitro group at the 2-position introduces strong electron-withdrawing effects.
- Crystallography : Two molecules (A and B) occupy the asymmetric unit, with intermolecular hydrogen bonds stabilizing the lattice .
- Relevance : Demonstrates how electron-withdrawing groups (e.g., nitro) influence packing efficiency compared to the target compound’s sulfonamide substituent.
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)
- Structural Features : Adds a methoxy group at the 4-position of the nitrophenyl ring, enhancing steric bulk and electron-donating capacity relative to Compound I.
- Comparison : The methoxy group may improve solubility compared to the target compound’s 4-methylpiperidinylsulfonyl group, which offers both lipophilic (methyl) and polar (sulfonyl) properties .
N-(2-(4-Bromophenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2j)
- Structural Features : Incorporates dual sulfonamide groups and a tetramethylpiperidinyloxy moiety. The bromophenyl group is linked via an ethyl spacer rather than directly to the benzamide.
- Synthesis : Achieved via a radical pathway with a 66% yield after purification, suggesting efficient scalability for sulfonamide-containing compounds .
N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide
- Structural Features : Replaces the benzamide core with a pyrimidine ring, introducing a sulfanyl linker and a methoxy group.
- Crystallography : Referenced in Acta Crystallographica Section E, emphasizing the role of hydrogen bonds (N–H···O and C–H···O) in stabilizing its structure .
- Comparison : The pyrimidine ring may enhance binding specificity to nucleotide-binding proteins, whereas the target compound’s benzamide scaffold is more suited for aromatic pocket interactions.
Data Tables
Table 2: Functional Group Impact
| Group | Target Compound | 4MNB | 2j |
|---|---|---|---|
| Sulfonamide | 4-Methylpiperidinylsulfonyl | Absent | Phenylsulfonyl |
| Halogen | 4-Bromo | 4-Bromo | 4-Bromo |
| Electron Modifiers | Benzoyl (electron-withdrawing) | Methoxy (electron-donating) | Nitro (electron-withdrawing) |
Research Findings and Implications
- Synthetic Feasibility : Compound 2j’s 66% yield suggests that sulfonamide derivatives can be synthesized efficiently, though the target compound’s 4-methylpiperidinylsulfonyl group may require tailored coupling conditions.
- Crystallographic Trends : Asymmetric units (e.g., Compound I’s two-molecule arrangement ) and hydrogen-bonding networks (pyrimidine analogue ) underscore the role of substituents in lattice stabilization.
- Bioactivity Potential: The target compound’s benzoyl and sulfonamide groups are structurally analogous to kinase inhibitors, though direct pharmacological data are absent in the evidence.
Q & A
Basic: What are the key steps and purification methods for synthesizing this compound with high purity?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with coupling the bromophenyl and benzamide moieties, followed by sulfonylation with 4-methylpiperidine. Critical steps include:
- Acylation : Reacting 2-benzoyl-4-bromoaniline with 4-chlorosulfonylbenzoyl chloride under anhydrous conditions.
- Nucleophilic substitution : Introducing the 4-methylpiperidine group via sulfonamide bond formation.
- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
Key considerations : Strict temperature control (0–5°C during sulfonylation) and inert atmosphere (N₂) to prevent side reactions .
Basic: Which spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the benzoyl (δ 7.8–8.2 ppm), bromophenyl (δ 7.4–7.6 ppm), and piperidinyl-sulfonyl groups (δ 2.8–3.2 ppm for piperidine protons) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 567.04) .
- X-ray crystallography : Single-crystal diffraction (using SHELXL) resolves bond angles and torsional strain in the sulfonamide linkage .
Advanced: How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Methodological Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and animal models (e.g., BALB/c mice) across studies.
- Orthogonal assays : Validate in vitro enzyme inhibition (e.g., kinase assays) with ex vivo tissue analyses (e.g., immunohistochemistry) .
- Structural analogs comparison : Test derivatives (e.g., replacing bromine with chlorine) to isolate substituent effects on activity .
Advanced: What computational strategies predict target interactions?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to targets like PARP-1 (PDB ID: 5DS3). Focus on sulfonamide-pi interactions with catalytic residues .
- MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of the benzamide moiety in hydrophobic pockets .
- QSAR modeling : Correlate substituent electronegativity (e.g., bromine vs. methyl) with IC₅₀ values from kinase assays .
Basic: Which structural motifs influence stability and solubility?
Methodological Answer:
- Sulfonamide group : Enhances metabolic stability but reduces solubility; counterbalance with polar groups (e.g., morpholine instead of piperidine) .
- Bromophenyl moiety : Increases lipophilicity (logP ~3.5), requiring formulation with cyclodextrins or PEGylation for aqueous solubility .
Advanced: How to optimize reaction yields during sulfonylation?
Methodological Answer:
- Catalyst screening : Test DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
- Solvent optimization : Use dichloromethane (DCM) over THF for better sulfonyl chloride reactivity .
- pH control : Maintain pH 8–9 (triethylamine buffer) to deprotonate the amine nucleophile .
Advanced: How to address solubility challenges in biological assays?
Methodological Answer:
- Co-solvent systems : Use DMSO/PBS (10:90 v/v) with sonication to prevent aggregation .
- Prodrug design : Introduce phosphate esters on the benzamide group for hydrolytic activation in vivo .
Basic: Which analytical methods assess purity post-synthesis?
Methodological Answer:
- HPLC : C18 column, acetonitrile/water (60:40), UV detection at 254 nm; purity >98% required for biological testing .
- TLC : Ethyl acetate/hexane (3:7) to monitor reaction progress; Rf ~0.5 for the product .
Advanced: How to validate crystallographic data for twinned crystals?
Methodological Answer:
- SHELXL refinement : Use the TWIN/BASF commands to model twinning ratios (e.g., 0.35 for hemihedral twinning) .
- Hooft parameter analysis : Verify y values >0.8 for data consistency .
Advanced: How do benzoyl substituents affect target selectivity?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
